molecular formula C11H18N2O3 B13793917 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester

2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester

Cat. No.: B13793917
M. Wt: 226.27 g/mol
InChI Key: BGZPEPYGXNLCOF-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is characterized by its unique spiro structure, which includes a diazaspirodecane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires the use of anhydrous magnesium sulfate as a drying agent and involves refluxing the mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester is unique due to its specific spiro structure and the presence of both diaza and acetic acid functional groups. This combination of features gives it distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-(1-oxo-2,6-diazaspiro[4.5]decan-2-yl)acetate

InChI

InChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-5-11(10(13)15)4-2-3-6-12-11/h12H,2-8H2,1H3

InChI Key

BGZPEPYGXNLCOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC2(C1=O)CCCCN2

Origin of Product

United States

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